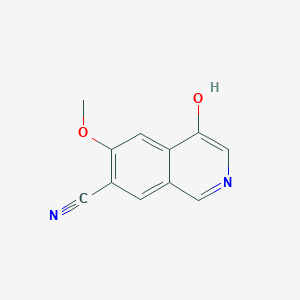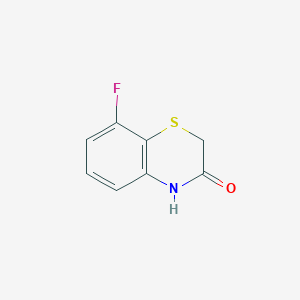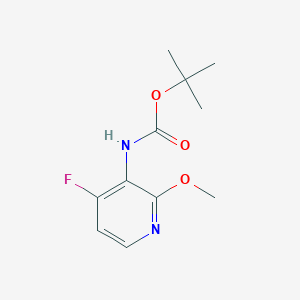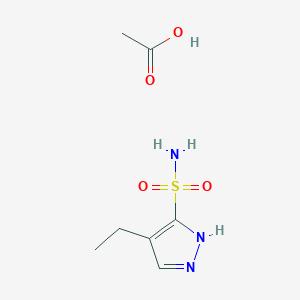
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxy group at the 6th position, and a carbonitrile group at the 7th position on the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile typically involves the use of arylmalonates or 4-methoxyaniline as starting materials. The process includes multiple steps, such as ring closure reactions and the use of toluenesulfinates as catalysts to achieve the desired quinolone derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of green fluorescent dyes and other biologically active molecules.
Biology: The compound’s derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of various heterocyclic systems, which are important in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential for bacterial replication . Additionally, the compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group at the 4th position but differ in other substituents and their positions.
6-Methoxyquinoline: This compound has a methoxy group at the 6th position but lacks the hydroxyl and carbonitrile groups.
Uniqueness: 4-Hydroxy-6-methoxyisoquinoline-7-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4-hydroxy-6-methoxyisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-3-9-8(2-7(11)4-12)5-13-6-10(9)14/h2-3,5-6,14H,1H3 |
Clave InChI |
HRHOEKKISIDGHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=NC=C(C2=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)

![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)





![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)



